Cas no 42865-67-8 (Benzyl N-(3-acetylphenyl)carbamate)
Benzyl N-(3-acetylphenyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-(3-acetylphenyl)carbamate
- 3-acetylphenyl carbamic acid benzyl ester
- Benzyl (3-acetylphenyl)carbamate
- SCHEMBL4057992
- DTXSID20406863
- EN300-7131543
- 42865-67-8
- ZLDBXQSFYHBJNF-UHFFFAOYSA-N
- DB-415880
- Carbamic acid, (3-acetylphenyl)-, phenylmethyl ester
- AKOS003446142
- Benzyl N-(3-acetylphenyl)carbamate
-
- Inchi: 1S/C16H15NO3/c1-12(18)14-8-5-9-15(10-14)17-16(19)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,17,19)
- InChI Key: ZLDBXQSFYHBJNF-UHFFFAOYSA-N
- SMILES: O(C(NC1=CC=CC(C(C)=O)=C1)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 269.10519334Da
- Monoisotopic Mass: 269.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 55.4Ų
Benzyl N-(3-acetylphenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7131543-0.05g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 0.05g |
$323.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-0.1g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 0.1g |
$339.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-0.25g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 0.25g |
$354.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-0.5g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 0.5g |
$370.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-1.0g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 1g |
$385.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-2.5g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 2.5g |
$754.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-5.0g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 5g |
$1115.0 | 2023-05-24 | ||
| Enamine | EN300-7131543-10.0g |
benzyl N-(3-acetylphenyl)carbamate |
42865-67-8 | 10g |
$1654.0 | 2023-05-24 |
Benzyl N-(3-acetylphenyl)carbamate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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3. Diterpenoids
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzyl N-(3-acetylphenyl)carbamate
Professional Introduction to Benzyl N-(3-acetylphenyl)carbamate (CAS No. 42865-67-8)
Benzyl N-(3-acetylphenyl)carbamate, with the chemical formula C14H13NO2 and CAS number 42865-67-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its versatile applications in medicinal chemistry, particularly as an intermediate in the synthesis of various bioactive molecules. The structural integrity of Benzyl N-(3-acetylphenyl)carbamate, featuring a benzyl group and a carbamate moiety linked to a 3-acetylphenyl ring, makes it a valuable building block for designing novel therapeutic agents.
The< strong>Benzyl N-(3-acetylphenyl)carbamate molecule exhibits unique chemical properties that make it suitable for various synthetic transformations. The presence of the carbamate group provides a reactive site for nucleophilic substitution reactions, while the acetylphenyl ring offers opportunities for further functionalization. These characteristics have been exploited in recent research to develop innovative methodologies for constructing complex molecular architectures.
In recent years, there has been a surge in interest regarding the development of new pharmaceuticals with enhanced efficacy and reduced side effects. Benzyl N-(3-acetylphenyl)carbamate has emerged as a key intermediate in this pursuit. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibitory activity against specific biological targets. Such derivatives are being explored for their potential in treating various diseases, including neurological disorders and inflammatory conditions.
The< strong>CAS No. 42865-67-8 identifier ensures unambiguous recognition and classification of Benzyl N-(3-acetylphenyl)carbamate in scientific literature and databases. This standardized nomenclature is crucial for facilitating accurate literature searches, experimental reproducibility, and regulatory compliance. The compound's detailed chemical specification, including its molecular weight (227.27 g/mol) and solubility profile, provides essential information for researchers engaged in both academic and industrial settings.
One of the most compelling aspects of Benzyl N-(3-acetylphenyl)carbamate is its role in the development of chiral compounds. The 3-acetylphenyl ring can be selectively modified to introduce stereocenters, which are critical for achieving enantiopure pharmaceuticals. Recent advancements in asymmetric synthesis have enabled the efficient production of enantiomerically enriched derivatives of Benzyl N-(3-acetylphenyl)carbamate, opening new avenues for drug discovery.
The pharmaceutical industry has increasingly recognized the importance of green chemistry principles in drug development. Benzyl N-(3-acetylphenyl)carbamate aligns well with these principles due to its compatibility with solvent-free reactions and its potential for biodegradation. Such environmentally friendly approaches are becoming integral to sustainable pharmaceutical manufacturing processes.
In conclusion, Benzyl N-(3-acetylphenyl)carbamate (CAS No. 42865-67-8) represents a cornerstone in modern medicinal chemistry. Its structural features and reactivity make it an indispensable tool for synthesizing novel bioactive molecules. As research continues to evolve, this compound is expected to play an even more pivotal role in the development of next-generation therapeutics that address unmet medical needs.
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